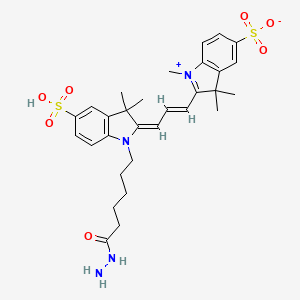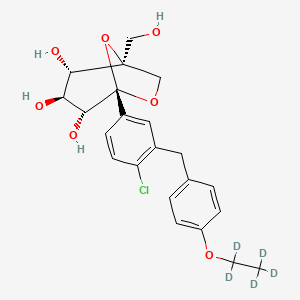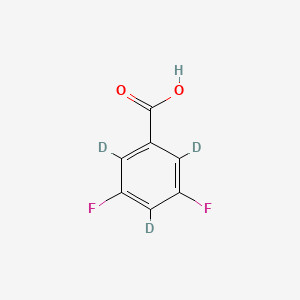
3,5-Difluorobenzoic acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluorobenzoic acid-d3 is a deuterium-labeled derivative of 3,5-Difluorobenzoic acid. This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a carboxylic acid group. The deuterium labeling is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzoic acid-d3 typically involves the introduction of deuterium atoms into the 3,5-Difluorobenzoic acid molecule. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction of 3,5-Difluorobenzoic acid with deuterated water (D2O) in the presence of a catalyst can facilitate the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar deuterium exchange reactions. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Difluorobenzoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of fluorinated benzoic acid derivatives.
Reduction: Formation of fluorinated benzyl alcohols.
Substitution: Formation of various substituted fluorinated benzoic acids.
Wissenschaftliche Forschungsanwendungen
3,5-Difluorobenzoic acid-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of deuterated drugs.
Industry: Applied in the synthesis of advanced materials and as a building block in the production of fluorinated compounds.
Wirkmechanismus
The mechanism of action of 3,5-Difluorobenzoic acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, often leading to slower metabolism and increased stability. This property is particularly useful in drug development, where deuterium substitution can enhance the pharmacokinetic profile of a drug by reducing its rate of degradation.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Difluorobenzoic acid
- 2,3-Difluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
Comparison: 3,5-Difluorobenzoic acid-d3 is unique due to its deuterium labeling, which distinguishes it from other fluorinated benzoic acids. The presence of deuterium atoms provides enhanced stability and allows for detailed studies of metabolic pathways and reaction mechanisms. Compared to other difluorobenzoic acids, the 3,5-difluoro substitution pattern also influences the compound’s reactivity and interaction with various reagents.
Eigenschaften
Molekularformel |
C7H4F2O2 |
|---|---|
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
2,4,6-trideuterio-3,5-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/i1D,2D,3D |
InChI-Schlüssel |
GONAVIHGXFBTOZ-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])F)[2H])C(=O)O |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


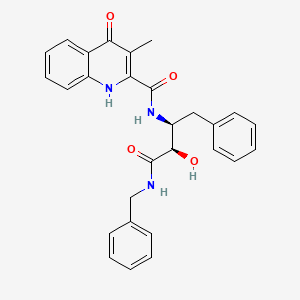
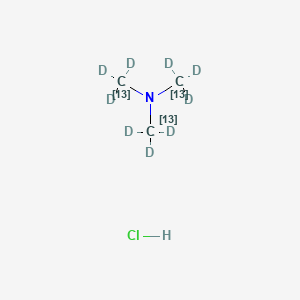
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)

![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
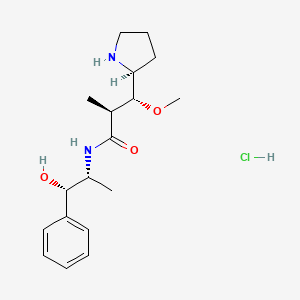
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
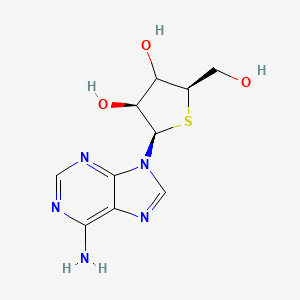
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)
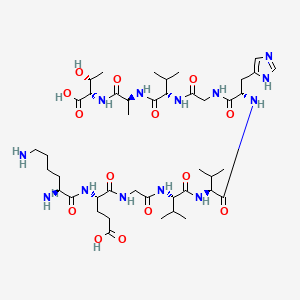
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
